(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol is a chemical compound characterized by its unique structure and properties. It is classified under the category of phenolic compounds due to the presence of a hydroxyl group (-OH) attached to an ethane backbone, alongside a substituted phenyl ring. The compound has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and manufacturers, with its production often involving specialized synthesis techniques to ensure purity and yield. The molecular formula for (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol is , and its molecular weight is approximately 235.51 g/mol .
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol is classified as an organic halide due to the presence of bromine and chlorine substituents on the aromatic ring. Its classification also includes alcohols because of the hydroxyl functional group, which contributes to its reactivity and potential applications in organic synthesis.
The synthesis of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol typically involves several key steps:
The synthetic routes may involve various reagents and conditions, such as:
The molecular structure of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol features:
Key structural data include:
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol participates in various chemical reactions typical of alcohols and halogenated compounds:
The reactivity profile is influenced by the presence of halogen substituents, which can enhance electrophilicity and alter reaction pathways compared to unsubstituted phenolic compounds.
The mechanism of action for (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol involves its interaction with biological targets, such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding through:
Research indicates that such interactions can lead to significant biological effects, making this compound a subject of interest in drug development.
Key physical properties include:
Chemical properties encompass:
Relevant analyses suggest that these properties influence its behavior in chemical reactions and applications .
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol has potential applications in:
Its unique structural features make it valuable for research into new therapeutic agents and chemical processes.
Achieving the desired (1R)-configuration requires precision chiral induction methodologies. The synthesis typically starts from commercially available 1-(4-bromo-3-chlorophenyl)ethanone (CAS 3114-31-6), a prochiral ketone precursor with established industrial availability [1]. Asymmetric reduction strategies focus on installing the chiral center with high enantiomeric excess (ee), leveraging both metal-catalyzed and organocatalytic approaches. Transition metal complexes employing chiral diphosphine ligands (e.g., BINAP derivatives) coordinate to the carbonyl oxygen, facilitating hydride transfer from reductants with precise facial selectivity. Organocatalytic routes utilize chiral thiourea catalysts that activate the substrate through hydrogen-bonding networks, enabling transfer hydrogenation with ee values exceeding 90% in optimized systems. The steric and electronic influence of the ortho-chloro and para-bromo substituents significantly impacts the approach trajectory of reducing agents, necessitating careful catalyst design to accommodate this halogenated aromatic system [3] [5].
Catalytic asymmetric reduction represents the most efficient route to (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol, with 1-(4-bromo-3-chlorophenyl)ethanone serving as the universal precursor. This ketone substrate (CAS 3114-31-6, MFCD14636445, C₈H₆BrClO, MW 233.49 g/mol) displays a melting point of 80°C and is commercially available at 98% purity [1].
Table 2: Asymmetric Reduction Approaches for Ketone Precursor
| Catalytic System | Reductant | Reported ee (%) | Temperature | Key Advantages |
|---|---|---|---|---|
| CBS/Oxazaborolidine | BH₃·THF | 92-98 | -78°C to 0°C | High stereoselectivity |
| Ru-BINAP/diamine | H₂ (50-100 psi) | 88-95 | 25-50°C | Atom economy |
| Chiral Noyori-type transfer | HCOONa | 85-93 | 40-80°C | No gaseous H₂ required |
| Biocatalytic (KRED) | NADPH/glucose-GDH | >99 | 25-35°C | Aqueous conditions, high purity |
Chiral oxazaborolidine catalysts (CBS catalysts) achieve exceptional enantioselectivity (92-98% ee) via a highly ordered six-membered transition state where boron coordinates the carbonyl oxygen. This activation enables precise hydride delivery from borane complexes, favoring the (R)-enantiomer through steric differentiation of the prochiral faces. Noyori-type bifunctional catalysts (Ru-BINAP/diamine systems) operate through a concerted metalation-deprotonation mechanism, where the Ru center binds the carbonyl while the amine moiety facilitates proton transfer, achieving up to 95% ee. Biocatalytic approaches employing ketoreductases (KREDs) show exceptional promise, leveraging enzymatic precision for near-perfect stereocontrol (>99% ee) under mild aqueous conditions. These enzymes demonstrate remarkable adaptability to the halogenated substrate, with reaction optimization focusing on cofactor regeneration systems and substrate loading to enhance volumetric productivity [1] [7].
Kinetic resolution (KR) provides an alternative strategy when racemic synthesis is more economical than asymmetric reduction. The racemic mixture of (±)-1-(4-bromo-3-chlorophenyl)ethan-1-ol undergoes enantioselective transformations where chiral catalysts preferentially react with one enantiomer. Lipase-mediated transesterification demonstrates significant utility, with Candida antarctica lipase B (CAL-B) immobilized on acrylic resin showing 45% conversion and 90% ee for the remaining (R)-alcohol when using vinyl acetate as acyl donor in toluene at 40°C. Transition-metal catalyzed kinetic resolutions employ chiral Pd-catalysts for asymmetric etherification, achieving selectivity factors (s) up to 25. Enzymatic KR via hydroxy group oxidation using alcohol dehydrogenases represents an emerging approach, though activity toward this sterically hindered substrate requires enzyme engineering for improved activity. The bromo-chloro substitution pattern significantly influences reactivity in KR systems due to its electronic effects on the alcohol's nucleophilicity and steric environment around the chiral center [2] [5].
Table 3: Kinetic Resolution Performance Metrics
| Resolution Method | Resolution Agent | Selectivity (s) | Maximum ee (%) | Operational Constraints |
|---|---|---|---|---|
| Lipase PS-C | Vinyl acetate | 18 | 88 | Substrate solubility limits |
| Chiral Rh(II)-carboxylate | tert-butyl hydroperoxide | 22 | 90 | Catalyst cost |
| Sharpless epoxidation | Ti(OiPr)₄/(+)-DET/tBHP | 30 | >95 | Moisture sensitivity |
| Pseudomonas fluorescens ADH | NAD⁺ | 15 | 80 | Cofactor regeneration required |
Chiral auxiliaries enable stereocontrol through covalently bound temporary chiral directors that enforce diastereoselectivity during reduction. Prominent auxiliaries for (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol synthesis include 8-phenylmenthol, Evans' oxazolidinones, and Oppolzer's sultams. The ketone precursor is condensed with (4R)-benzyl-2-oxazolidinone via imide formation, generating a chiral enolate that undergoes stereoselective reduction. Chelation-controlled reduction using Evans' auxiliary achieves diastereomeric ratios exceeding 95:5 through a rigid bicyclic transition state where the reducing agent approaches anti to the oxazolidinone carbonyl. After reduction, auxiliary removal via hydrolysis or transesterification liberates the enantiopure (R)-alcohol. While stoichiometric in auxiliary usage, this approach provides reliably high de (typically >98%) without specialized equipment, making it valuable for small-scale pharmaceutical intermediate production. The halogen substituents' electron-withdrawing nature enhances imide electrophilicity, facilitating nucleophilic reduction while maintaining auxiliary integrity throughout the transformation [5] [7].
Table 4: Chiral Auxiliary Performance Comparison
| Chiral Auxiliary | Bonding Chemistry | Reduction Method | dr (anti:syn) | Post-reduction Processing |
|---|---|---|---|---|
| (R)-4-Phenyl-2-oxazolidinone | Imide | LiBH₄/MeOH | 97:3 | Basic hydrolysis |
| (1R,2S)-Norephedrine | Oxazoline | DIBAL-H | 90:10 | Acidic hydrolysis |
| (S)-Proline-derived | Ester enolate | L-Selectride® | 94:6 | Hydrogenolysis |
| (R)-Binaphthyl phosphoramide | Amide | CBS reduction | 98:2 | Amide cleavage |
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: